(1R,3R)-5-Azaspiro[2.4]heptan-1-amine
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Overview
Description
(1R,3R)-5-Azaspiro[2.4]heptan-1-amine is a unique spirocyclic amine compound. Spirocyclic compounds are characterized by a structure where two rings share a single atom, creating a “spiro” junction. This particular compound has a nitrogen atom incorporated into the spirocyclic structure, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-5-Azaspiro[2.4]heptan-1-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclopentene derivative under specific conditions that promote the formation of the spiro junction. The reaction conditions often include the use of a palladium catalyst and a base to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-5-Azaspiro[2.4]heptan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted spirocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
(1R,3R)-5-Azaspiro[2.4]heptan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems and enzyme interactions.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (1R,3R)-5-Azaspiro[2.4]heptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure but differ in the position and nature of the nitrogen atom.
1,2,4-Triazole-containing compounds: These heterocyclic compounds have different ring structures but can exhibit similar biological activities.
Uniqueness
(1R,3R)-5-Azaspiro[24]heptan-1-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H12N2 |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2R,3R)-5-azaspiro[2.4]heptan-2-amine |
InChI |
InChI=1S/C6H12N2/c7-5-3-6(5)1-2-8-4-6/h5,8H,1-4,7H2/t5-,6-/m1/s1 |
InChI Key |
ILZZJZJQDKNJOH-PHDIDXHHSA-N |
Isomeric SMILES |
C1CNC[C@]12C[C@H]2N |
Canonical SMILES |
C1CNCC12CC2N |
Origin of Product |
United States |
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